TRPV1 Antagonist Affinity: Micromolar Activity of CAS 2034450-83-2 vs. Nanomolar TRPV1 Ligands MDR-652 and SB-705498
CAS 2034450-83-2 exhibits TRPV1 antagonist activity with an apparent Ki of 1.40 × 10⁴ nM (14 μM), measured by inhibition of pH 5.5-induced calcium influx in human 1321N1 astrocytoma cells recombinantly expressing hTRPV1 in a FLIPR assay [1]. By comparison, the prototypical TRPV1 partial agonist MDR-652 (CAS 1933528-96-1) binds hTRPV1 with a Ki of 11.4 nM , representing an approximately 1,228-fold difference in target affinity. The reference antagonist SB-705498 exhibits an IC₅₀ of approximately 3 nM at hTRPV1 in comparable FLIPR-based calcium assays [2], representing a >4,600-fold separation. These quantitative differences in direct binding/functional assays establish that CAS 2034450-83-2 is a low-affinity TRPV1 antagonist relative to the nanomolar-potency ligands typically employed in TRPV1 drug discovery campaigns.
| Evidence Dimension | TRPV1 antagonist/inverse agonist affinity (Ki / functional IC₅₀) |
|---|---|
| Target Compound Data | Ki ≈ 14,000 nM (14 μM) at hTRPV1; FLIPR Ca²⁺ influx assay, pH 5.5, human 1321N1 cells |
| Comparator Or Baseline | MDR-652: Ki = 11.4 nM (hTRPV1); SB-705498: IC₅₀ ≈ 3 nM (hTRPV1, FLIPR Ca²⁺ assay) |
| Quantified Difference | ~1,228-fold weaker than MDR-652; >4,600-fold weaker than SB-705498 |
| Conditions | BindingDB entry BDBM50319017: antagonist mode, pH 5.5-induced Ca²⁺ influx in hTRPV1-overexpressing 1321N1 cells, FLIPR readout [1]; comparator data from published literature [2]. |
Why This Matters
The ~3-order-of-magnitude separation in hTRPV1 affinity makes CAS 2034450-83-2 suitable as a low-affinity TRPV1 control compound for mechanistic selectivity profiling or as a starting scaffold for structure-based optimization, while clearly excluding it as a direct substitute for nanomolar-affinity TRPV1 antagonists in pain or inflammation pharmacology studies.
- [1] BindingDB. Entry BDBM50319017: Ki = 1.40E+4 nM at hTRPV1; antagonist activity, pH 5.5 Ca²⁺ FLIPR assay, 1321N1 cells. Accessed 2026-05-09. View Source
- [2] Rami HK, et al. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist. Bioorg Med Chem Lett. 2006; 16(12):3287–3291. IC₅₀ ≈ 3 nM (hTRPV1, FLIPR). View Source
